molecular formula C9H14N2O2S B1416908 N-ethyl-N-(2-methylphenyl)aminosulfonamide CAS No. 1094222-84-0

N-ethyl-N-(2-methylphenyl)aminosulfonamide

Cat. No.: B1416908
CAS No.: 1094222-84-0
M. Wt: 214.29 g/mol
InChI Key: FQSFEHDMMKCMAY-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-methylphenyl)aminosulfonamide is a sulfonamide derivative characterized by an ethyl group and a 2-methylphenyl substituent attached to the sulfonamide nitrogen. Sulfonamides are renowned for their biological activity, particularly as antimicrobial agents . The compound’s structure, featuring a methyl group at the ortho position of the phenyl ring, may influence its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name

1-[ethyl(sulfamoyl)amino]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11(14(10,12)13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSFEHDMMKCMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094222-84-0
Record name N-ethyl-N-(2-methylphenyl)aminosulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-ethyl-N-(2-methylphenyl)aminosulfonamide typically involves the reaction of N-ethylamine with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions:

N-ethyl-N-(2-methylphenyl)aminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

N-ethyl-N-(2-methylphenyl)aminosulfonamide serves as a reagent for selective N-methylation of amides and related structures. This application is crucial in drug discovery and synthetic chemistry due to the following reasons:

  • Monoselective N-methylation : The compound enables the introduction of a methyl group at the nitrogen atom of amides, facilitating the synthesis of new compounds with altered properties that may lead to novel drugs or functional materials.

Table 1: Summary of Organic Synthesis Applications

Application TypeDescriptionResult
N-MethylationSelective methylation of amidesAccess to modified compounds
Reagent for transformationsUsed in various organic reactionsEnhanced reaction efficiency

Medicinal Chemistry

The biological activities of this compound make it an interesting candidate in pharmacology. It has been studied for its potential antimicrobial properties, particularly against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial activity of derivatives synthesized from sulfonamides, compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus niger. Minimum Inhibitory Concentration (MIC) values were determined using micro-dilution techniques, showcasing the compound's potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Overview

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus10Gram-positive bacteria
Bacillus subtilis15Gram-positive bacteria
Candida albicans20Fungal strain
Aspergillus niger25Fungal strain

Applications in Energetic Materials

This compound is also utilized as a stabilizer in nitrate ester-based energetic materials, which are critical in propellants and explosives. Its role includes:

  • Stability Enhancement : The compound inhibits unwanted decomposition or detonation by stabilizing chemical reactions within energetic formulations.

Table 3: Energetic Materials Applications

Application TypeDescriptionResult
Stabilizer for explosivesPrevents decomposition in nitrate ester formulationsIncreased safety and stability

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)aminosulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the nitrogen atom or the aromatic ring, impacting their biological and physical properties:

Table 1: Substituent Comparison of Sulfonamide Derivatives
Compound Name R1 (N-Substituent) R2 (Phenyl Substituent) Key Modifications
N-Ethyl-N-(2-methylphenyl)aminosulfonamide Ethyl 2-methyl Baseline compound
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl 2-methoxy Methoxy enhances polarity
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide Benzyl 2-methoxy Benzyl increases lipophilicity
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide Chloroethyl 4-chloro, 4-nitro Electron-withdrawing groups
  • Methoxy vs.
  • Ethyl vs. Benzyl : Benzyl substituents () introduce greater steric bulk and lipophilicity, which may enhance binding to hydrophobic targets.
  • Electron-Withdrawing Groups : Chloro and nitro substituents () can alter electronic properties, affecting reactivity and interactions with enzymes or receptors.

Physicochemical Properties

  • Phase Behavior : Liquid crystalline sulfonamide polymers () exhibit smectic and nematic phases, though these properties are less relevant to small-molecule analogs.
  • Conductivity: Polymers like poly(Th3AA-RedI) show low conductivity (~10⁻⁶ S/cm), suggesting insulating behavior in non-polymeric analogs .
  • Molecular Weight : The target compound’s molecular weight (estimated ~225 g/mol) is lower than complex derivatives (e.g., 390.24 g/mol for ), influencing bioavailability.

Key Research Findings

Substituent-Driven Activity : Methoxy and benzyl groups enhance biological activity in structural analogs, but methyl groups may optimize balance between solubility and permeability .

Synthetic Efficiency : Microwave methods () offer advantages over traditional synthesis, though scalability remains unverified.

Crystallographic Insights : Stable crystal structures () support rational drug design by elucidating conformational preferences.

Biological Activity

N-ethyl-N-(2-methylphenyl)aminosulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group, a 2-methylphenyl moiety, and a sulfonamide functional group. Its molecular formula is C₁₃H₁₅N₃O₂S, and it possesses distinct chemical properties that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylphenylamine with sulfonyl chlorides. The process can be optimized to yield high purity and yield through various synthetic routes, including microwave-assisted synthesis and solvent-free methods.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that the compound displayed moderate to good antibacterial activity, comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Comparison Drug
Escherichia coli15Ampicillin (20 mm)
Staphylococcus aureus18Ampicillin (22 mm)
Klebsiella pneumoniae14Ampicillin (19 mm)

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant activity. The compound exhibited a significant ability to scavenge free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging assays .

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)Comparison Compound
DPPH Scavenging25Ascorbic Acid (15 µM)
ABTS Scavenging30Trolox (20 µM)

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and oxidative stress pathways. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria .

Case Studies

Several case studies have explored the application of sulfonamides in clinical settings. For instance, a recent clinical trial assessed the effectiveness of sulfonamide derivatives in treating urinary tract infections (UTIs). Patients treated with formulations containing this compound showed improved outcomes compared to those receiving placebo treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-N-(2-methylphenyl)aminosulfonamide, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis starting from 2-methylaniline derivatives. For example, sulfonylation using methanesulfonyl chloride in anhydrous dichloromethane under nitrogen, followed by N-ethylation with ethyl bromide in the presence of a base like potassium carbonate. Reaction optimization includes temperature control (0–5°C for sulfonylation, reflux for alkylation) and stoichiometric adjustments (1:1.2 molar ratio of amine to sulfonyl chloride) .
  • Yield Improvement : Use of catalysts (e.g., DMAP for acylation) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitoring by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) ensures reaction completion .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Compare ¹H and ¹³C NMR spectra with reference data. Key signals include δ ~2.3 ppm (methyl group on phenyl), δ ~3.1 ppm (N-ethyl CH2), and δ ~7.2–7.5 ppm (aromatic protons) .
  • FT-IR : Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~260 (exact mass depends on substituents) .

Q. What analytical methods are recommended for assessing purity and stability under experimental conditions?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time and peak symmetry indicate purity (>98%) .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor by HPLC. Hydrolysis of the sulfonamide group in acidic/basic conditions is a critical degradation pathway .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the dihedral angle between the phenyl and sulfonamide groups (~85°) can explain steric hindrance effects .
  • Enantiomorph-Polarity Analysis : Apply Flack’s x parameter to confirm absolute configuration in non-centrosymmetric crystals, avoiding false chirality indications common in near-symmetric structures .

Q. What mechanistic insights exist for the reactivity of the sulfonamide group in catalytic or biological interactions?

  • Electrophilic Substitution : The sulfonamide group acts as a directing meta-substituent in electrophilic aromatic substitution. Reactivity can be modulated by substituents on the phenyl ring (e.g., electron-withdrawing groups enhance stability) .
  • Biological Targets : Molecular docking studies (e.g., AutoDock Vina) show potential interactions with enzymes like carbonic anhydrase via sulfonamide-Zn²+ coordination. IC50 values can be determined via enzymatic assays .

Q. How do solvent polarity and temperature affect the compound’s solubility and aggregation behavior?

  • Solubility Studies : Measure solubility in DMSO, ethanol, and water using gravimetric methods. Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL) due to hydrogen bonding with the sulfonamide group .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions. Critical aggregation concentrations (CAC) typically range ~0.1–1 mM, influenced by alkyl chain length and substituents .

Q. What strategies address discrepancies in bioactivity data across different studies?

  • Data Harmonization : Standardize assay protocols (e.g., fixed incubation times, cell lines) to minimize variability. For example, use MCF-7 cells for cytotoxicity studies with 48-hour exposure periods .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent choice, impurity levels) impacting reported IC50 values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-(2-methylphenyl)aminosulfonamide
Reactant of Route 2
N-ethyl-N-(2-methylphenyl)aminosulfonamide

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